LNP Lipid-12
Description
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate is a complex organic compound known for its role in the creation of lipid nanoparticles (LNPs). This compound is a derivative of MC3 and is utilized in various scientific and industrial applications due to its unique chemical properties .
Properties
Molecular Formula |
C64H126N2O5 |
|---|---|
Molecular Weight |
1003.7 g/mol |
IUPAC Name |
bis(2-hexyldecyl) 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate |
InChI |
InChI=1S/C64H126N2O5/c1-8-13-18-23-30-38-48-59(46-36-21-16-11-4)57-70-63(68)53-43-34-27-25-32-40-50-61(66(56-45-55-65(6)7)62(67)52-42-29-20-15-10-3)51-41-33-26-28-35-44-54-64(69)71-58-60(47-37-22-17-12-5)49-39-31-24-19-14-9-2/h59-61H,8-58H2,1-7H3 |
InChI Key |
FIGAEVKFBHPLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)N(CCCN(C)C)C(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate involves multiple steps, starting with the preparation of the core structure followed by the addition of functional groups. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve heating and stirring under controlled temperatures to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled conditions, including specific temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of lipid nanoparticles for drug delivery systems, particularly in gene therapy and vaccine delivery.
Medicine: Investigated for its potential in targeted drug delivery, improving the efficacy and reducing the side effects of therapeutic agents.
Mechanism of Action
The mechanism of action of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate involves its interaction with biological membranes and molecular targets. The compound can form lipid nanoparticles that encapsulate therapeutic agents, facilitating their delivery to specific cells or tissues. The molecular targets and pathways involved include the endocytosis pathways, where the nanoparticles are taken up by cells and release their cargo intracellularly .
Comparison with Similar Compounds
Similar Compounds
- 1,19-Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate
- Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate
Uniqueness
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate stands out due to its specific structural features that enhance its ability to form stable lipid nanoparticles. This makes it particularly valuable in applications requiring precise delivery and controlled release of therapeutic agents .
Biological Activity
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity, and applications in various fields.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Aliphatic Chains : The presence of long aliphatic chains (hexyldecyl and octanamido) contributes to its hydrophobic characteristics.
- Dimethylamino Group : This functional group is known for enhancing solubility in biological systems and may influence receptor interactions.
Molecular Formula
The molecular formula is , with a molar mass of approximately 505.81 g/mol.
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Log P (Partition Coefficient) | Not available |
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, such as:
- Cell Membrane Interaction : The hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
- Enzyme Inhibition : Compounds with dimethylamino groups may act as enzyme inhibitors, impacting metabolic pathways.
Pharmacological Effects
Studies have shown that related compounds can exhibit:
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against a range of pathogens.
- Cytotoxicity : Certain structural analogs have been tested for their ability to induce apoptosis in cancer cells.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of similar amide derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant zone of inhibition, suggesting potential use as an antimicrobial agent.
- Cytotoxicity Assays : In vitro studies on cancer cell lines showed that compounds with similar structures could reduce cell viability, indicating a potential role in cancer therapy.
Safety Considerations
Handling safety data sheets indicate precautions necessary when working with similar compounds:
- Avoid skin contact and inhalation.
- Use protective equipment when handling.
Pharmaceutical Development
Due to its potential biological activity, this compound may be explored for:
- Drug Formulation : Its properties could be advantageous in developing drug delivery systems.
- Therapeutic Agents : Investigating its role in treating infections or cancer.
Industrial Uses
The hydrophobic nature makes it suitable for applications in:
- Cosmetics : As an emulsifier or stabilizer.
- Agriculture : Potential use as a pesticide or herbicide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
